Isoserine

Beschreibung

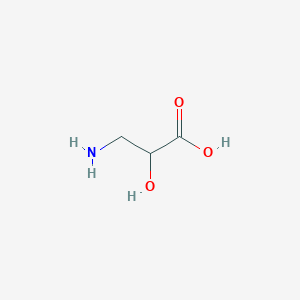

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYNFMYTOJXKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870737 | |

| Record name | (+/-)-Isoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-71-9, 632-12-2 | |

| Record name | Isoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-hydroxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Isoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 3-amino-2-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoserine, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7LTG62FEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Activity of Isoserine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of isoserine. This compound, a non-proteinogenic amino acid and structural isomer of serine, is a molecule of increasing interest in medicinal chemistry and neurobiology due to its unique biological functions, including its role as a modulator of neurotransmitter transporters and as an enzyme inhibitor.

Core Molecular Structure and Properties

This compound, systematically named 3-amino-2-hydroxypropanoic acid , is a structural isomer of the common amino acid serine (2-amino-3-hydroxypropanoic acid). The key distinction lies in the relative positions of the amino (-NH₂) and hydroxyl (-OH) groups on the propane backbone. In this compound, the amino group is at the β-carbon (C3) and the hydroxyl group is at the α-carbon (C2), whereas in serine, the positions are reversed.[1][2] This structural variance imparts distinct chemical and biological properties.

This compound is a chiral molecule and exists as two stereoisomers, (S)-isoserine (L-isoserine) and (R)-isoserine (D-isoserine), as well as a racemic mixture, (DL)-isoserine.[3] It is typically a white to off-white crystalline powder that is soluble in water.[4]

Caption: 2D structure of this compound.

Structural Isomerism: this compound vs. Serine

The distinct arrangement of functional groups between this compound and serine is fundamental to their different roles in biological systems.

Caption: Structural comparison of Serine and this compound.

Quantitative Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, providing essential reference points for experimental design and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| IUPAC Name | 3-Amino-2-hydroxypropanoic acid | - |

| Synonyms | 2-Hydroxy-β-alanine, 3-Aminolactic acid | [2] |

| Molecular Formula | C₃H₇NO₃ | [3] |

| Molecular Weight | 105.09 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| CAS Numbers | 565-71-9 (this compound), 632-13-3 (L-Isoserine), 632-11-1 (D-Isoserine) | [3] |

| pKa₁ (Carboxyl) | 2.72 (+1) | at 25°C, μ=0.16 |

| pKa₂ (Amino) | 9.25 (0) | at 25°C, μ=0.16 |

| Specific Optical Rotation ([α]²⁵_D) | -32.5° (c=1, H₂O) | For L-Isoserine[5] |

| Solubility | Soluble in water | [4] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Proton / Carbon | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Notes |

| ¹H NMR | H-2 (-CHOH) | 4.28 ppm (dd, J=7.5, 4.8 Hz) | Spectrum recorded in D₂O[6] |

| H-3 (-CH₂NH₂) | 3.42 ppm (dd, J=13.0, 4.8 Hz) | Spectrum recorded in D₂O[6] | |

| H-3' (-CH₂NH₂) | 3.10 ppm (dd, J=13.0, 7.5 Hz) | Spectrum recorded in D₂O[6] | |

| ¹³C NMR | C1 (COOH) | ~170 - 185 ppm | Expected range for carboxylic acids[7] |

| C2 (CHOH) | ~50 - 65 ppm | Expected range for carbon bonded to hydroxyl[7] | |

| C3 (CH₂NH₂) | ~37 - 45 ppm | Expected range for carbon bonded to an amino group[7] | |

| FTIR | O-H stretch | 3500 - 3200 cm⁻¹ (broad) | From alcohol group[8] |

| N-H stretch | 3550 - 3060 cm⁻¹ (medium) | From primary amine[8] | |

| C=O stretch | 1730 - 1700 cm⁻¹ (strong) | From carboxylic acid[8] | |

| C-O stretch | 1300 - 1000 cm⁻¹ (strong) | From alcohol and carboxylic acid[8] |

Experimental Protocols

This section details methodologies for the chemical synthesis of this compound and a key biological experiment demonstrating its activity.

Chemical Synthesis: Synthesis of (S)-Isoserine

The first documented synthesis of (S)-isoserine was reported by Miyazawa et al. in 1976.[6] The protocol utilizes a Hofmann reaction starting from the readily available L-asparagine.

Protocol:

-

Preparation of L-β-malamidic acid: L-asparagine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to convert the amide group of the side chain into a carboxylic acid, yielding L-β-malamidic acid.

-

Hofmann Reaction: The prepared L-β-malamidic acid is subjected to a Hofmann rearrangement. This is achieved by treating the acid with sodium hypochlorite in a cooled, alkaline solution (sodium hydroxide). This reaction converts the carboxylic acid group into an amino group with the loss of one carbon atom (as CO₂), forming (S)-isoserine.

-

Purification: The resulting reaction mixture is neutralized. (S)-isoserine is then purified from the mixture using resin column chromatography.

-

Crystallization: The purified (S)-isoserine is recrystallized from an aqueous ethanol solution to yield the final, pure product.

Caption: Workflow for the synthesis of (S)-Isoserine.[6]

Biological Experiment: L-Isoserine-Mediated Upregulation of GAT3 in a Murine Stroke Model

This protocol is based on studies demonstrating the neuro-restorative potential of L-isoserine by modulating the glial GABA transporter 3 (GAT3).[3][9]

Protocol:

-

Animal Model: An adult mouse model is used for this study.

-

Induction of Ischemic Stroke: A focal ischemic stroke is induced in the forelimb motor cortex using a photothrombotic stroke model. This involves the intravenous injection of a photosensitive dye (e.g., Rose Bengal) followed by targeted illumination of the cortical surface to induce a localized clot.

-

Treatment Administration: Beginning 5 days post-stroke, L-isoserine (at concentrations of 38 µM or 380 µM) or a vehicle control is chronically administered directly into the infarct cavity. This is typically achieved using a subcutaneously implanted osmotic minipump connected to a brain infusion cannula for 28 consecutive days.

-

Behavioral Assessment: Motor function and recovery are assessed at regular intervals using standardized tests such as the grid-walking task (to measure forelimb placement accuracy) and the cylinder task (to assess forelimb use asymmetry).

-

Histological and Protein Analysis: At the study endpoint (e.g., day 42), animals are euthanized, and brain tissue is collected. The expression and localization of GAT3 protein in the peri-infarct region are quantified using techniques such as immunofluorescent labeling and confocal microscopy or Western blotting.

Biological Signaling Pathways and Activities

This compound's unique structure allows it to interact with specific biological targets, leading to potentially therapeutic effects.

Modulation of GAT3 and Post-Stroke Recovery

Ischemic stroke can lead to an elevation in tonic inhibition by the neurotransmitter GABA, which impairs functional recovery. This is partly caused by a decrease in the expression of the glial GABA transporter GAT3, which is responsible for clearing GABA from the synapse.[3] L-isoserine acts as a GAT3 substrate and has been shown to induce a lasting increase in GAT3 expression in the peri-infarct regions of the brain.[3][9] By enhancing GABA uptake, L-isoserine helps to dampen the excessive tonic inhibition, thereby promoting the neural plasticity required for functional recovery.[3]

References

- 1. Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Natural Occurrence of Isoserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoserine (3-amino-2-hydroxypropanoic acid), a non-proteinogenic β-amino acid, is a structural isomer of the common amino acid serine. While traditionally considered a synthetic compound, evidence has emerged for its natural occurrence in extraterrestrial materials and as a constituent of a microbial natural product. This technical guide provides a comprehensive overview of the known natural sources of this compound, discusses its putative origins, details analytical methodologies for its detection and quantification, and explores its known physiological effects. The information is presented to support further research into the biological significance and potential applications of this rare amino acid.

Introduction

This compound is a non-proteinogenic α-hydroxy-β-amino acid. Unlike its α-amino acid isomer, serine, this compound is not incorporated into proteins during ribosomal translation.[1] Its natural presence has been confirmed in select, distinct environments, sparking interest in its origins and biological relevance. This guide consolidates the current knowledge on the natural occurrence of this compound, providing a technical resource for researchers in the fields of natural products, astrobiology, and drug development.

Natural Occurrence of this compound

The known natural sources of this compound are limited but significant, pointing to both abiotic and biological origins.

Extraterrestrial Occurrence in Meteorites

This compound has been identified in carbonaceous chondrites, a class of meteorites rich in organic compounds. Specifically, its presence was confirmed in the Murchison meteorite.[2] The discovery of this compound and other non-proteinogenic amino acids in meteorites suggests their formation through abiotic processes in the early solar system.

Abiotic Synthesis: The leading hypothesis for the presence of this compound in meteorites is its formation through abiotic synthesis in interstellar ice analogs.[3] The ultraviolet (UV) irradiation of interstellar ice mixtures containing simple molecules like water, methanol, ammonia, and hydrogen cyanide can lead to the formation of a variety of amino acids, including serine and its isomers.[3][4][5] This suggests a prebiotic origin for this compound, predating the emergence of life.

No quantitative data for the concentration of this compound in the Murchison meteorite is available in the reviewed literature.

Microbial Origin in Bacillus brevis

This compound is a known component of the peptide antibiotic tatumine, which is produced by the bacterium Bacillus brevis Vm4.[6][7] Tatumine is composed of spermidine, glycine, this compound, and another unidentified compound.[8] The incorporation of this compound into this natural product confirms its biological synthesis, although the specific enzymatic pathway remains to be elucidated.

Specific quantitative data on the concentration of this compound within the tatumine peptide or in the fermentation broth of Bacillus brevis is not available in the reviewed literature.

Biosynthesis of this compound

Putative Biosynthetic Pathway in Bacillus brevis

While the complete biosynthetic pathway for this compound in Bacillus brevis has not been characterized, the production of tatumine implies the existence of specific enzymatic machinery. The biosynthesis of β-amino acids in natural products often involves specialized enzymes.[9] The genetic basis for tatumine production, likely encoded in a biosynthetic gene cluster (BGC), would contain the genes responsible for this compound synthesis or its incorporation into the peptide. Identifying and characterizing this BGC is a key area for future research to understand the enzymatic logic of this compound formation in a biological context.

Enzymatic Synthesis (In Vitro)

Although a natural biosynthetic pathway is not fully known, L-isoserine can be synthesized enzymatically from L-threonine using L-threonine deaminase. This enzyme catalyzes the deamination of L-threonine, leading to the formation of L-isoserine.[10] This enzymatic conversion provides a potential route for the biotechnological production of this compound.

Experimental Protocols for this compound Analysis

The detection and quantification of this compound, particularly in complex matrices and in the presence of its isomer serine, requires specific and sensitive analytical methods.

Extraction of Amino Acids from Microbial Cultures (Conceptual Protocol)

This conceptual protocol is based on general methods for extracting amino acids from bacterial cultures and would require optimization for Bacillus brevis and this compound analysis.

-

Cell Harvesting: Centrifuge the Bacillus brevis culture broth to pellet the cells.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or bead beating.

-

Protein Precipitation: Add a precipitating agent (e.g., trichloroacetic acid or a cold organic solvent like methanol/acetonitrile) to the cell lysate to remove proteins.[11]

-

Centrifugation: Centrifuge to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the free amino acids.

-

Hydrolysis of Peptides (for total this compound in tatumine): To quantify this compound within the tatumine peptide, the peptide must first be purified from the culture supernatant, followed by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break the peptide bonds and release the constituent amino acids.[10]

-

Sample Cleanup: The resulting extract or hydrolysate may require further cleanup, such as solid-phase extraction (SPE), to remove interfering substances before analysis.

Extraction of Amino Acids from Meteorite Samples (Conceptual Protocol)

This protocol is based on established methods for amino acid analysis of carbonaceous chondrites.[12][13]

-

Sample Preparation: An interior, pristine fragment of the meteorite is crushed into a fine powder.

-

Hot Water Extraction: The powdered sample is refluxed in ultrapure water for an extended period (e.g., 24 hours at 100°C) to extract soluble organic compounds, including amino acids.[13]

-

Acid Hydrolysis (Optional): A portion of the aqueous extract can be subjected to acid hydrolysis (6 M HCl) to release any amino acids bound in small peptides or other acid-labile forms.[13]

-

Desalting: The aqueous extract is desalted using a cation-exchange resin to remove inorganic salts that can interfere with subsequent analysis.[13]

-

Derivatization: The amino acid fraction is then derivatized for analysis by GC-MS or LC-MS.

Analytical Techniques for Separation and Quantification

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for amino acid analysis. To separate this compound from its isomer serine and to resolve its enantiomers (D- and L-isoserine), chiral chromatography is necessary.

-

Chiral Stationary Phases (CSPs): Columns with a chiral stationary phase can directly separate enantiomers.

-

Pre-column Derivatization: Derivatization with a chiral reagent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC)) forms diastereomers that can be separated on a standard reversed-phase column (e.g., C18).[14]

Detection:

-

UV-Vis Detection: Requires derivatization with a chromophore-containing reagent.

-

Fluorescence Detection: Offers higher sensitivity and also requires derivatization with a fluorogenic reagent.

-

Mass Spectrometry (MS): Provides high sensitivity and selectivity and can be coupled with HPLC (LC-MS) for definitive identification and quantification.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for amino acid analysis but requires derivatization to make the amino acids volatile.

-

Derivatization: A two-step process is common:

-

Chiral Separation: A chiral GC column (e.g., Chirasil-Val) is used to separate the enantiomers of the derivatized amino acids.[16]

4.3.3. Capillary Electrophoresis (CE)

CE is another powerful technique for chiral separations, offering high resolution and requiring only small sample volumes. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve enantiomeric separation.[8][11]

Data Presentation

Due to the scarcity of published research, no quantitative data on the natural abundance of this compound in terrestrial or extraterrestrial samples could be compiled for this guide. Future research is needed to populate such a table.

Table 1: Quantitative Data on this compound Occurrence (Hypothetical)

| Sample Type | Source | Concentration | Method of Quantification | Reference |

|---|---|---|---|---|

| Bacillus brevis Culture Supernatant | Vm4 Strain | Data Not Available | LC-MS/MS | - |

| Tatumine Peptide | Bacillus brevis Vm4 | Data Not Available | Amino Acid Analysis after Hydrolysis | - |

| Murchison Meteorite | Carbonaceous Chondrite | Data Not Available | GC-MS or LC-MS | - |

Signaling Pathways and Physiological Roles

The known physiological roles of this compound are primarily derived from in vitro studies and are largely related to its interaction with serine metabolic pathways.

Inhibition of Serine Metabolism

This compound has been shown to act as an inhibitor of enzymes involved in serine metabolism. For example, it can inhibit serine dehydratase, an enzyme that converts serine to pyruvate.[17] This suggests that in a biological system, the presence of this compound could modulate serine levels and downstream metabolic processes.

Mandatory Visualizations

Experimental Workflow: Amino Acid Analysis from Microbial Culture

Experimental Workflow: Amino Acid Analysis from Meteorite Sample

Conclusion and Future Directions

The natural occurrence of this compound, though limited, presents intriguing questions for both astrobiology and natural product research. Its presence in meteorites supports the hypothesis of abiotic amino acid synthesis in the early solar system, while its incorporation into a bacterial natural product indicates that enzymatic pathways for its production have evolved.

Significant gaps in our understanding of this compound remain. Future research should focus on:

-

Quantitative Analysis: Determining the precise concentrations of this compound in meteorites and in Bacillus brevis cultures.

-

Biosynthetic Pathway Elucidation: Identifying and characterizing the biosynthetic gene cluster responsible for tatumine production in Bacillus brevis to uncover the enzymes involved in this compound synthesis.

-

Exploration of Other Natural Sources: Screening other microbial and environmental sources for the presence of this compound.

-

Pharmacological Evaluation: Further investigating the physiological effects of this compound and its potential as a lead compound or building block in drug discovery.

This technical guide serves as a foundation for these future investigations, providing a consolidated resource on the current state of knowledge regarding the natural occurrence of this compound.

References

- 1. experts.boisestate.edu [experts.boisestate.edu]

- 2. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 3. [PDF] Abiotic synthesis of amino acids and self-crystallization under prebiotic conditions | Semantic Scholar [semanticscholar.org]

- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abiotic synthesis of amino acids and self-crystallization under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive analysis of biosynthetic gene clusters in bacteria and discovery of Tumebacillus as a potential producer of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 13. Methodologies for Analyzing Soluble Organic Compounds in Extraterrestrial Samples: Amino Acids, Amines, Monocarboxylic Acids, Aldehydes, and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biocatalytic Synthesis of L-Isoserine

Foreword: Charting a Course for Novel Amino Acid Synthesis

To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a technical resource on the synthesis of L-isoserine. This non-proteinogenic β-amino acid is a molecule of significant interest, acting as a crucial chiral building block for a new generation of pharmaceuticals, including peptidomimetics and other complex therapeutics.[1] Unlike its well-studied α-isomer, L-serine, L-isoserine does not possess a known natural biosynthetic pathway. This reality necessitates a shift in perspective—from elucidating a metabolic route to designing and optimizing robust biocatalytic ones.

This document provides a comprehensive exploration of scientifically validated and potential enzymatic strategies for producing L-isoserine. We will dissect the mechanistic underpinnings of enzyme selection, provide field-proven experimental protocols, and offer a transparent assessment of the current state of synthesis. Our approach is grounded in the principles of scientific integrity, ensuring that every claim is supported by verifiable evidence and that every protocol is designed for reproducibility and self-validation.

Foundational Knowledge: Understanding L-Isoserine

L-Isoserine, or (S)-3-amino-2-hydroxypropanoic acid, is a structural isomer of L-serine, differing in the positions of the amino and hydroxyl groups. This seemingly subtle change confers unique stereochemical properties that make it a valuable precursor in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₃H₇NO₃ |

| Molecular Weight | 105.09 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 199-201 °C |

| Optical Rotation ([α]²⁵_D) | -32.5° (c=1, H₂O) |

| CAS Number | 632-13-3 |

Its utility in drug development stems from its ability to introduce conformational constraints into peptide backbones, enhancing stability against proteolytic degradation and improving pharmacokinetic profiles.

Clarifying a Common Misconception: The Role of L-Threonine Deaminase

A recurring assertion in some literature suggests that L-isoserine can be synthesized from L-threonine via L-threonine deaminase (also known as threonine ammonia-lyase, EC 4.3.1.19).[1] While appealing in its simplicity, this claim is not supported by primary biochemical literature or authoritative enzyme databases. The well-characterized and universally accepted reaction catalyzed by this enzyme is the deaminating dehydration of L-threonine to produce 2-oxobutanoate and ammonia, a key step in the biosynthesis of L-isoleucine.

The mechanism involves a pyridoxal-5'-phosphate (PLP) cofactor that facilitates the elimination of water, followed by tautomerization and hydrolysis to yield the α-keto acid, not the β-amino acid isomer. Attributing the synthesis of L-isoserine to this enzyme is mechanistically implausible under standard physiological conditions. This guide, therefore, dismisses this route and focuses on viable, evidence-based biocatalytic strategies.

Viable Biocatalytic Strategies for L-Isoserine Synthesis

The absence of a natural pathway necessitates a rational design approach, leveraging known enzyme classes capable of forming the requisite C-N and C-O bonds with high stereoselectivity. The most promising strategy for this is the asymmetric amination of a prochiral keto-acid precursor using an ω-transaminase.

Asymmetric Synthesis via ω-Transaminase (ω-TA)

This is the most established and robust method for producing enantiopure β-amino acids.[2][3][4] The strategy relies on the stereoselective transfer of an amino group from a donor molecule (e.g., L-alanine, isopropylamine) to a β-keto acid.

The Core Reaction: The synthesis of L-isoserine requires the precursor 3-hydroxy-2-oxopropanoate (hydroxypyruvate). A highly (S)-selective ω-transaminase can then catalyze its conversion to L-isoserine.

Causality Behind Experimental Choices:

-

Enzyme Selection: ω-Transaminases are chosen over α-transaminases because they act on the distal (ω) carbonyl group of substrates that are not α-keto acids.[2] An (S)-selective enzyme is critical to ensure the production of the desired L-enantiomer. Enzymes from organisms like Vibrio fluvialis or engineered variants are excellent candidates due to their known activity on a range of keto acids.[5]

-

Amine Donor: L-alanine is an ideal amine donor as it is inexpensive, and the pyruvate byproduct can be easily metabolized or removed. Isopropylamine is another common choice, yielding acetone as a byproduct, which can be advantageous as its volatility simplifies removal from the reaction mixture.

-

pH Control: The reaction pH is maintained near physiological (typically 7.5-8.5) to ensure optimal enzyme activity and stability.

-

Cofactor: Pyridoxal-5'-phosphate (PLP) is an essential cofactor for all transaminases and must be added to the reaction buffer to ensure the enzyme is in its active, holoenzyme form.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and include quality control checkpoints to ensure the integrity of the results.

Protocol: Expression and Purification of ω-Transaminase

This protocol assumes the use of a recombinant E. coli strain expressing a His-tagged ω-transaminase.

-

Inoculation: Inoculate 1 L of LB medium (with appropriate antibiotic) with 10 mL of an overnight culture of the expression strain.

-

Growth: Incubate at 37°C with shaking (200 rpm) until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Cool the culture to 20°C, then induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Expression: Continue incubation at 20°C for 16-18 hours with shaking.

-

Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

-

Lysis: Resuspend the cell pellet in 50 mL of lysis buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, 1 mg/mL lysozyme, 10 µg/mL DNase I). Incubate on ice for 30 minutes, then sonicate until the lysate is no longer viscous.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Purification: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with 20 column volumes of wash buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 25 mM imidazole).

-

Elution: Elute the His-tagged enzyme with elution buffer (50 mM HEPES, pH 7.5, 300 mM NaCl, 250 mM imidazole).

-

Validation & Storage: Confirm protein purity and concentration using SDS-PAGE and a Bradford assay. Dialyze the purified enzyme against a storage buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Protocol: Biocatalytic Synthesis of L-Isoserine

-

Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture:

-

100 mM Potassium Phosphate Buffer (pH 8.0)

-

50 mM 3-Hydroxy-2-oxopropanoate (substrate)

-

100 mM L-Alanine (amine donor)

-

1 mM Pyridoxal-5'-phosphate (PLP)

-

1-2 mg/mL Purified ω-Transaminase

-

-

Incubation: Incubate the reaction at 30°C with gentle agitation for 12-24 hours.

-

Monitoring: Periodically take aliquots (e.g., at 1, 2, 4, 8, 12, 24 hours). Quench the reaction by adding an equal volume of 0.2 M HCl or by heat inactivation (80°C for 10 min) followed by centrifugation to remove the precipitated enzyme.

-

Analysis: Analyze the quenched samples by HPLC to determine the conversion of the substrate and the formation of L-isoserine.

Purification and Analysis of L-Isoserine

Proper purification and analysis are critical to confirm the success of the synthesis and to obtain a high-purity final product.

Protocol: Purification by Ion-Exchange Chromatography

This protocol separates the neutral L-isoserine from charged substrates, byproducts, and buffer components.

-

Sample Preparation: Terminate the enzymatic reaction by heat denaturation and centrifugation. Adjust the pH of the supernatant to ~7.0.

-

Column Equilibration: Equilibrate a strong cation exchange column (e.g., Dowex 50WX8) with deionized water.

-

Loading: Load the reaction supernatant onto the column. The positively charged L-alanine and any remaining enzyme will bind, while the neutral L-isoserine and anionic pyruvate/keto acid will flow through. Correction: At pH 7, isoserine is a zwitterion. A more effective strategy is to first use an anion exchanger to bind the pyruvate/keto acid, then a cation exchanger to bind the this compound and alanine, followed by differential elution.

Revised Strategy: a. Anion Exchange: Pass the supernatant through a strong anion exchange column (e.g., Dowex 1x8, acetate form) equilibrated at pH 8.0. The anionic keto acids (substrate and pyruvate) will bind. Collect the flow-through. b. Cation Exchange: Adjust the pH of the flow-through to ~4.0 with HCl and load it onto a strong cation exchange column (Dowex 50WX8, H⁺ form). Both L-isoserine and L-alanine will bind. Wash the column with deionized water.

-

Elution: Elute the bound amino acids using a gradient of ammonium hydroxide (e.g., 0 to 2 M). L-isoserine will elute at a different concentration than L-alanine, allowing for their separation.

-

Desalting: Collect the fractions containing L-isoserine (identified by HPLC) and remove the volatile ammonium hydroxide buffer by lyophilization to yield pure L-isoserine.

Protocol: Chiral HPLC Analysis

This method is essential for determining the enantiomeric excess (% ee) of the synthesized L-isoserine.

-

Column: Astec CHIROBIOTIC T (teicoplanin-based chiral stationary phase).[6]

-

Mobile Phase: A mixture of water, methanol, and an acid modifier (e.g., formic acid). A typical starting condition would be 80:20 (v/v) Methanol:Water with 0.1% Formic Acid. The D-enantiomer is typically more strongly retained on this type of column.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or Mass Spectrometry.

-

Validation: Inject a racemic standard of DL-isoserine to determine the retention times of both enantiomers and confirm baseline separation. Calculate the enantiomeric excess of the synthesized sample using the peak areas of the L- and D-isomers.

Potential Future Strategy: Serine 2,3-Aminomutase

While less developed, a direct enzymatic isomerization of L-serine to L-isoserine using a serine 2,3-aminomutase presents an elegant and atom-economical alternative. Aminomutases catalyze the intramolecular transfer of an amino group.[7] For example, lysine 2,3-aminomutase interconverts L-lysine and L-β-lysine.

Currently, no native serine-specific 2,3-aminomutase has been characterized for this purpose. However, the potential for enzyme engineering is significant. Directed evolution or rational design of known aminomutases could tailor the active site to accept L-serine as a substrate, opening a novel and direct biocatalytic route. This remains a frontier for research and development.

Conclusion: A Framework for Rational Biocatalysis

The synthesis of L-isoserine exemplifies a modern challenge in biotechnology: the production of valuable, non-natural compounds. This guide has established that while a natural biosynthetic pathway is absent, robust biocatalytic routes are highly feasible. The asymmetric synthesis using ω-transaminases stands as the most promising and technically sound method, supported by a wealth of literature on the synthesis of analogous β-amino acids.[2][8]

By providing detailed, self-validating protocols for enzyme production, biocatalytic reaction, purification, and analysis, we equip researchers and developers with the tools needed to pursue the synthesis of L-isoserine and its derivatives. The path forward lies in the continued discovery and engineering of novel enzymes, expanding the synthetic capabilities of biocatalysis to meet the growing demands of the pharmaceutical and chemical industries.

References

- 1. nbinno.com [nbinno.com]

- 2. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Activation of lysine 2,3-aminomutase by S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isoserine: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoserine (3-amino-2-hydroxypropanoic acid) is a non-proteinogenic α-hydroxy-β-amino acid, a structural isomer of the common amino acid serine.[1] Unlike serine, this compound is not incorporated into proteins during translation but can be produced synthetically.[1] Its unique structure, featuring a hydroxyl group on the alpha-carbon and an amino group on the beta-carbon, imparts distinct chemical properties and biological activities, making it a molecule of significant interest in pharmaceutical and biochemical research.[2][3]

This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, various synthetic methodologies, and its roles in key biological pathways. Particular focus is given to its potential as a therapeutic agent through the modulation of the GABA transporter GAT3 and the inhibition of Aminopeptidase N.

Physicochemical and Molecular Properties

This compound is a polar molecule, with its hydroxyl group contributing to its solubility in water.[2][3] It exists as a white to off-white crystalline powder.[3][4] The compound is available in its racemic form (DL-Isoserine) and as separate enantiomers (L-Isoserine and D-Isoserine), each with a distinct CAS number.

Table 1: Isomer Identification and CAS Numbers

| Isomer Name | Common Synonym(s) | CAS Registry Number |

| This compound (racemic) | DL-Isoserine; (±)-Isoserine | 565-71-9[1][2][5], 632-12-2[3][6] |

| L-Isoserine | (S)-Isoserine | 632-13-3[4][7][8] |

| D-Isoserine | (R)-Isoserine | 632-11-1[4] |

Table 2: Molecular and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₃ | [1][2][4] |

| Molar Mass | 105.09 g/mol | [5][7] |

| Melting Point | DL-Isoserine: 235 °C (dec.) L-Isoserine: 199-201 °C | [9][10] |

| Solubility | Soluble in water, slightly soluble in ethanol. | [2][3][7] |

| pKa Values | pK₁: 2.71 (carboxyl group) pK₂: 9.25 (amino group) | [9][10][11] |

| Specific Optical Rotation ([α]D) | L-Isoserine: -32.0° | [8] |

Synthesis of this compound

This compound has been produced exclusively through synthetic methods, with the first documented laboratory synthesis reported in 1976.[1][12] Several routes have since been developed, starting from common chiral precursors.

Experimental Protocol: Synthesis of (S)-Isoserine from L-Asparagine

A well-established method for synthesizing (S)-isoserine utilizes L-asparagine as the starting material in a two-step process involving deamination followed by a Hofmann rearrangement.[9][13]

Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropionic acid

-

Dissolve 1 mole of L-asparagine in a 20% aqueous acetic acid solution.

-

Cool the solution in an ice bath.

-

With vigorous stirring, slowly add a solution containing 1 to 2 moles of sodium nitrite in water.

-

Continue stirring the reaction mixture in the ice bath for one hour, then allow it to proceed overnight at room temperature.

-

Evaporate the solution to a solid residue.

-

Dissolve the solid in water and purify using an IRA-400 (OH⁻) ion-exchange resin column.

-

Elute the product with 5% acetic acid.

-

Evaporate the fractions containing the product to yield (S)-3-Carbamoyl-2-hydroxypropionic acid. The reported yield is approximately 83%.[13]

Step 2: Synthesis of (S)-Isoserine via Hofmann Rearrangement

-

Treat the (S)-3-Carbamoyl-2-hydroxypropionic acid obtained in Step 1 with sodium hypochlorite in an alkaline solution.

-

Purify the resulting reaction mixture using resin column chromatography.

-

Recrystallize the product from aqueous ethanol to obtain pure (S)-isoserine.[9][13]

References

- 1. GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Isoserine | 632-13-3 [chemicalbook.com]

- 3. CAS 632-12-2: this compound | CymitQuimica [cymitquimica.com]

- 4. GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 565-71-9: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | C3H7NO3 | CID 11267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DL-Isoserine | 565-71-9 [m.chemicalbook.com]

- 10. L-Isoserine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Page loading... [guidechem.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

The Enigmatic Role of Isoserine: A Technical Guide for Researchers and Drug Developers

Preamble: Beyond the Canonical Twenty

In the vast and intricate world of molecular biology, the twenty proteinogenic amino acids have long held the spotlight. However, a fascinating and functionally diverse class of non-proteinogenic amino acids plays critical, albeit often overlooked, roles in cellular physiology and pharmacology. This technical guide delves into the core of one such molecule: isoserine. This compound, a structural isomer of serine, is emerging from the shadows as a molecule of significant interest in pharmaceutical and biotechnological applications.[1][2][3] This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the biological significance of this compound, from its fundamental properties to its therapeutic potential. We will explore its known metabolic interactions, its burgeoning role in medicinal chemistry, and the experimental methodologies crucial for its study.

This compound: A Molecular Profile

This compound, or 3-amino-2-hydroxypropanoic acid, is a non-proteinogenic α-hydroxy-β-amino acid.[2] Unlike its well-known isomer, L-serine, which has the amino and hydroxyl groups attached to the α- and β-carbons respectively, this compound possesses a hydroxyl group on the α-carbon and an amino group on the β-carbon. This seemingly subtle structural difference has profound implications for its chemical properties and biological activities.

| Property | Description | References |

| Chemical Formula | C₃H₇NO₃ | [1] |

| Molar Mass | 105.093 g·mol⁻¹ | [2] |

| Structure | A three-carbon backbone with a carboxyl group, a hydroxyl group on the α-carbon, and an amino group on the β-carbon. | [3] |

| Chirality | Exists as L- and D-enantiomers, which can exhibit different biological activities. | [3] |

| Natural Occurrence | Not commonly found in proteins, but has been identified in some natural products, such as the antibiotic edeine. | [2][4] |

| Synthesis | Primarily produced synthetically, though enzymatic synthesis from L-threonine using L-threonine deaminase has been described. | [1][2] |

The Metabolic Landscape of this compound

While a complete, universally conserved metabolic pathway for the endogenous biosynthesis and degradation of this compound has yet to be fully elucidated, research has shed light on its interactions with canonical metabolic pathways, particularly that of serine.

Biosynthesis: A Tale of Two Isomers

The natural biosynthesis of this compound within organisms remains an area of active investigation. While not a product of the primary serine biosynthetic pathway from glycolysis, evidence points to at least one enzymatic route for its formation:

-

Enzymatic Conversion from L-Threonine: A key described method for L-isoserine synthesis involves the enzymatic conversion of L-threonine, catalyzed by L-threonine deaminase. This enzyme facilitates the removal of the amino group from threonine, leading to the formation of L-isoserine.[1] This pathway highlights a potential intersection between threonine and this compound metabolism.

Metabolic Interference: A Competitive Player

A significant aspect of this compound's biological role lies in its ability to act as a competitive inhibitor of several key enzymes involved in serine metabolism. This interference can have downstream effects on various cellular processes.

-

Inhibition of Serine-Metabolizing Enzymes: this compound has been shown to competitively inhibit mammalian enzymes such as serine dehydrase, serine-pyruvate transaminase, and serine aldolase.[5] By competing with serine for the active sites of these enzymes, this compound can modulate the flux through serine metabolic pathways.

The following diagram illustrates the established serine biosynthetic pathway and the points of interaction and inhibition by this compound.

Caption: Serine metabolism and points of this compound interaction.

The Pharmacological Significance of this compound and Its Derivatives

The unique structure of this compound makes it a valuable chiral building block for the synthesis of novel therapeutic agents. Its derivatives have shown promise in various pharmacological applications, most notably in oncology.

Enzyme Inhibition for Cancer Therapy

-

Aminopeptidase N (APN/CD13) Inhibition: Derivatives of L-isoserine have been designed and synthesized as potent inhibitors of aminopeptidase N (APN/CD13).[6] APN is a cell-surface enzyme that is overexpressed in many tumors and plays a crucial role in tumor invasion, angiogenesis, and metastasis. By inhibiting APN, this compound-based compounds can potentially disrupt these processes and impede cancer progression. Some of these derivatives have demonstrated not only potent enzyme inhibition but also significant antiproliferative activity against human cancer cell lines.[6]

Modulation of Cellular Signaling

-

Impact on Phospholipid Metabolism and T-Cell Activation: Analogs of serine, including this compound, have been observed to influence phospholipid metabolism in human T-cell lines.[7] Specifically, these analogs can modify the activity of the base-exchange enzyme system responsible for the synthesis of phosphatidylserine. This modulation of phospholipid synthesis can, in turn, affect downstream signaling events, such as the production of interleukin-2 (IL-2), a key cytokine in the immune response.[7]

The following workflow outlines the general process of developing and evaluating this compound-based enzyme inhibitors.

Caption: Drug development workflow for this compound derivatives.

Experimental Protocols for this compound Research

Advancing our understanding of this compound's biological roles requires robust and reliable experimental methodologies. This section provides an overview of key experimental protocols.

Synthesis of L-Isoserine

Protocol: Enzymatic Synthesis of L-Isoserine from L-Threonine

This protocol is based on the use of L-threonine deaminase.[1]

-

Enzyme Preparation:

-

Obtain or purify L-threonine deaminase from a suitable microbial source.

-

Determine the enzyme activity and concentration.

-

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).

-

Dissolve L-threonine in the reaction buffer to a final concentration of 50-100 mM.

-

Add the purified L-threonine deaminase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation.

-

Monitor the progress of the reaction over time by taking aliquots and analyzing for the presence of L-isoserine and the depletion of L-threonine.

-

-

Reaction Termination and Product Purification:

-

Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) or by adding a denaturing agent.

-

Remove the precipitated enzyme by centrifugation.

-

Purify L-isoserine from the supernatant using techniques such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).

-

-

Product Characterization:

-

Confirm the identity and purity of the synthesized L-isoserine using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

-

Quantification of this compound

Protocol: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

For biological samples (e.g., cell lysates, tissue homogenates), deproteinize the sample by adding a precipitating agent like perchloric acid or methanol, followed by centrifugation.

-

Derivatize the amino acids in the supernatant with a fluorescent tagging agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC)) to enhance detection sensitivity.

-

-

HPLC Analysis:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

-

Quantification:

-

Run a series of this compound standards of known concentrations to generate a standard curve.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Future Directions and Unanswered Questions

The study of this compound is a rapidly evolving field with numerous avenues for future research. Key unanswered questions include:

-

Elucidation of Natural Metabolic Pathways: A primary goal is to definitively identify and characterize the endogenous biosynthetic and degradation pathways of this compound in various organisms. This will provide a more complete picture of its physiological role.

-

Identification of this compound-Specific Transporters: Understanding how this compound is transported across cell membranes is crucial for comprehending its distribution and function.

-

Exploration of Signaling Roles: Further investigation is needed to determine if this compound itself acts as a signaling molecule, beyond the indirect effects of its derivatives.

-

Toxicology and Detoxification Mechanisms: A thorough assessment of this compound's potential toxicity and the mechanisms by which organisms might detoxify it is warranted.

-

Expansion of Therapeutic Applications: Continued exploration of this compound and its derivatives as therapeutic agents for a wider range of diseases is a promising area of research.

Conclusion

This compound, once a relatively obscure non-proteinogenic amino acid, is now recognized as a molecule with significant potential in both fundamental research and applied sciences. Its ability to interact with key metabolic pathways and serve as a versatile scaffold for the synthesis of bioactive compounds positions it at the forefront of innovative drug discovery and biotechnology.[1] This technical guide provides a solid foundation for researchers and developers to explore the multifaceted biological roles of this compound and to harness its unique properties for the advancement of science and medicine. The journey to fully unravel the enigma of this compound is ongoing, and the insights gained will undoubtedly contribute to our broader understanding of the intricate language of biochemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS 632-12-2: this compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the serine analogues this compound and serinol on interleukin-2 synthesis and phospholipid metabolism in a human T cell line Jurkat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Isoserine: A Journey from Discovery to a Cornerstone of Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isoserine, a non-proteinogenic β-amino acid, has carved a significant niche in the landscape of medicinal chemistry and drug development. Though not encoded by the genetic machinery of any known organism, this isomer of serine has emerged as a valuable chiral building block, primarily synthesized for its applications in constructing complex pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing key experimental protocols, quantitative data, and its pivotal role in the development of therapeutic compounds.

A Historical Perspective on this compound Synthesis

The documented journey of this compound synthesis began in a laboratory setting. The first reported synthesis was achieved by Miyazawa and colleagues in 1976.[3] Their approach utilized L-asparagine as the starting material, employing a Hofmann rearrangement to furnish (S)-isoserine. This initial method laid the groundwork for future explorations into the synthesis of this valuable molecule.

Over the decades, synthetic strategies have evolved, driven by the increasing demand for enantiomerically pure β-amino acids in drug discovery. Methodologies have expanded to include various approaches, each with its own set of advantages and challenges.

Key Synthetic Methodologies and Their Evolution

The synthesis of this compound has progressed significantly since its initial discovery, with modern methods focusing on stereoselectivity and efficiency. Below are detailed protocols for some of the key synthetic routes that have been developed.

The Pioneering Synthesis from L-Asparagine (Miyazawa et al., 1976)

The first synthesis of (S)-isoserine was accomplished through a Hofmann rearrangement of L-asparagine. While the original publication was a brief communication, the general steps of this transformation are well-established in organic chemistry.

Experimental Protocol:

-

Step 1: N-Bromosuccinimide (NBS) Treatment: L-asparagine is treated with N-bromosuccinimide in an aqueous alkaline solution, typically with sodium hydroxide, at low temperatures (e.g., 0 °C). This step initiates the formation of an N-bromoamide intermediate.

-

Step 2: Hofmann Rearrangement: The reaction mixture is then heated, inducing the Hofmann rearrangement. This involves the migration of the alkyl group from the carbonyl carbon to the nitrogen atom, with the concomitant loss of carbon dioxide, to form the corresponding amine.

-

Step 3: Hydrolysis and Purification: The resulting intermediate is hydrolyzed under acidic conditions to yield (S)-isoserine. Purification is typically achieved through ion-exchange chromatography and recrystallization.

Synthesis via Nitro-Aldol Reaction

A common and effective method for the synthesis of racemic this compound involves the nitro-aldol (Henry) reaction between glyoxylic acid and nitromethane.[4]

Experimental Protocol:

-

Step 1: Nitro-Aldol Condensation: Glyoxylic acid and nitromethane are reacted in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like water or methanol. The reaction is typically run at or below room temperature.

-

Step 2: Formation of 2-hydroxy-3-nitropropanoic acid: The condensation reaction yields 2-hydroxy-3-nitropropanoic acid.

-

Step 3: Hydrogenolysis: The nitro group of 2-hydroxy-3-nitropropanoic acid is then reduced to an amine. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4]

-

Step 4: Purification: The final product, dl-isoserine, is purified by recrystallization.

This method is known for its high yield in the hydrogenolysis step.[4]

Modern Enantioselective Synthesis: Diastereoselective Alkylation of a Chiral Bicyclic N,O-Acetal

Recent advancements have focused on the asymmetric synthesis of this compound derivatives, which can then be deprotected to yield enantiomerically pure this compound. A notable example is the diastereoselective alkylation of a chiral bicyclic N,O-acetal derived from L-isoserine.[2][5][6] This method allows for the synthesis of a variety of α-substituted this compound derivatives with high stereocontrol.

Experimental Protocol:

-

Step 1: Formation of the Bicyclic N,O-Acetal:

-

Commercially available L-isoserine is first protected, for example, as N-Boc-L-isoserine methyl ester.

-

This protected this compound is then reacted with 2,2,3,3-tetramethoxybutane (TMB) in the presence of a catalytic amount of an acid, such as camphorsulfonic acid (CSA·H₂O), in a solvent like toluene under reflux.[2][5]

-

This reaction forms two separable diastereomeric bicyclic N,O-acetals.[2][5]

-

-

Step 2: Diastereoselective Alkylation:

-

The desired diastereomer of the bicyclic N,O-acetal is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

-

A strong base, such as lithium hexamethyldisilazide (LHMDS), is added, followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl bromide).

-

-

Step 3: Hydrolysis:

Quantitative Data on this compound Synthesis

The efficiency and stereoselectivity of this compound synthesis have improved significantly with the development of modern techniques. The following tables summarize quantitative data for some of the key synthetic methods.

Table 1: Synthesis of Bicyclic N,O-Acetal Intermediates from (S)-N-Boc-Isoserine Methyl Ester [5][6]

| Diastereomer | Yield (%) | Diastereomeric Ratio (dr) |

| 2 | 53 | 98:2 |

| 3 | 32 | 99:1 |

Reaction Conditions: (S)-N-Boc-isoserine methyl ester, 2,2,3,3-tetramethoxybutane, CSA·H₂O, toluene, reflux.

Table 2: Diastereoselective Alkylation of Bicyclic N,O-Acetal (Diastereomer 2)

| Alkylating Agent | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Methyl Iodide | 5a | 95 | 83:17 |

| Ethyl Triflate | 5b | 92 | 85:15 |

| Benzyl Iodide | 5c | 91 | 80:20 |

Reaction Conditions: Bicyclic N,O-acetal, alkylating agent, LHMDS, HMPA, THF, -78 °C.

This compound in Drug Development: A Chiral Precursor to Aminopeptidase N Inhibitors

This compound's primary significance lies in its role as a chiral building block in the synthesis of pharmaceutical compounds.[1] It is a key precursor in the development of aminopeptidase N (APN/CD13) inhibitors, which are being investigated as potential anti-cancer agents.[1][2][7] APN is an enzyme that is often overexpressed on the surface of tumor cells and plays a role in tumor invasion, angiogenesis, and metastasis.[2]

The following workflow illustrates the general synthetic route from L-isoserine to a novel aminopeptidase N inhibitor.

Caption: A generalized workflow for the synthesis of aminopeptidase N inhibitors starting from L-isoserine.

Conclusion

The synthesis of this compound has evolved from its initial discovery to highly sophisticated and stereoselective modern methods. While not a component of natural proteins, its utility as a chiral building block has made it an indispensable tool for medicinal chemists. The ability to synthesize enantiomerically pure this compound and its derivatives has paved the way for the development of novel therapeutic agents, particularly in the field of oncology. As drug development continues to demand increasingly complex and stereochemically defined molecules, the importance of this compound in the synthetic chemist's toolbox is set to grow.

References

- 1. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance | MDPI [mdpi.com]

- 5. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of this compound Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. merckmillipore.com [merckmillipore.com]

Isoserine: A Non-Proteinogenic Amino Acid at the Forefront of Drug Discovery and Peptide Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoserine, a non-proteinogenic α-hydroxy-β-amino acid, is emerging as a pivotal building block in the design of novel therapeutics and advanced biomaterials. As a structural isomer of the proteinogenic amino acid serine, this compound offers unique stereochemical and functional properties that can be leveraged to enhance the stability, potency, and bioavailability of peptide-based drugs.[1][2] This guide provides a comprehensive technical overview of this compound, encompassing its fundamental physicochemical properties, synthetic methodologies, and diverse applications in medicinal chemistry and biotechnology. We will delve into the rationale behind its use in drug design, provide detailed experimental protocols for its synthesis and analysis, and explore its potential to address longstanding challenges in peptide therapeutic development.

Introduction: The Significance of Non-Proteinogenic Amino Acids

The 20 canonical amino acids that form the basis of natural proteins represent only a fraction of the vast chemical space available for creating novel molecular entities. Non-proteinogenic amino acids (NPAAs), such as this compound, are not encoded in the genetic code of organisms but are found in nature, particularly in bacteria, fungi, and plants, or can be synthesized in the laboratory.[3][4] The incorporation of NPAAs into peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides, including their susceptibility to proteolytic degradation and poor cell permeability.[5] NPAAs introduce structural diversity, allowing for the fine-tuning of a peptide's pharmacological profile.[1][2][3] this compound, with its unique α-hydroxy-β-amino acid structure, is a prime example of an NPAA that is gaining significant attention for its potential to revolutionize peptide drug design.[6]

Physicochemical Properties of this compound

This compound, or 3-amino-2-hydroxypropanoic acid, is a structural isomer of serine, with the key difference being the position of the amino and hydroxyl groups.[7][8] This seemingly subtle change has profound implications for its chemical reactivity and biological activity.

| Property | Value | Reference |

| Chemical Formula | C₃H₇NO₃ | [7][9] |

| Molar Mass | 105.09 g/mol | [10][11] |

| Appearance | White to off-white crystalline powder | [7][10] |

| Solubility | Soluble in water, slightly soluble in ethanol | [7][10] |

| Melting Point | 199-201 °C (L-Isoserine) | [12] |

| CAS Number | 632-12-2 (DL-Isoserine), 632-13-3 (L-Isoserine), 632-11-1 (D-Isoserine) | [7][9][10] |

The presence of the hydroxyl group on the α-carbon and the amino group on the β-carbon makes this compound a chiral molecule, existing as L- and D-enantiomers.[7] The polarity imparted by the hydroxyl and amino groups contributes to its water solubility.[8]

Caption: Chemical structure of L-Isoserine.

Synthesis of this compound: Chemical and Enzymatic Routes

The availability of enantiomerically pure this compound is crucial for its application in drug development. Several synthetic strategies have been developed, each with its own advantages and limitations.

Chemical Synthesis from L-Asparagine

A well-established method for the synthesis of (S)-isoserine starts from the readily available proteinogenic amino acid L-asparagine.[13][14] This two-step process is efficient and yields the desired product in good purity.

Workflow for Chemical Synthesis of (S)-Isoserine:

Caption: Chemical synthesis of (S)-Isoserine from L-Asparagine.

Experimental Protocol:

Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropionic acid [14]

-

Dissolve L-asparagine in 20% aqueous acetic acid.

-

Cool the solution in an ice bath.

-

Add a solution of sodium nitrite dropwise with vigorous stirring.

-

Continue stirring in the ice bath for one hour, then overnight at room temperature.

-

Evaporate the solution to a solid.

-

Dissolve the solid in water and purify by ion-exchange chromatography.

-

Recrystallize the product from aqueous ethanol.

Causality: The use of aqueous acetic acid provides a mild acidic environment for the diazotization of the primary amino group of L-asparagine. The reaction is performed at low temperatures to control the reaction rate and minimize side reactions. The primary amide group is less reactive than the primary amino group under these conditions, allowing for selective conversion.[13][14]

Step 2: Synthesis of (S)-Isoserine [13][14]

-

Treat (S)-3-Carbamoyl-2-hydroxypropionic acid with sodium hypochlorite in an alkaline solution.

-

Purify the reaction mixture using ion-exchange chromatography.

-

Recrystallize the final product from aqueous ethanol to obtain pure (S)-isoserine.

Self-Validation: The purity of the intermediate and final product can be confirmed by measuring their melting point, specific rotation, and by spectroscopic methods such as NMR.[13] The expected analytical data serves as a built-in check for the success of each step.

Enzymatic Synthesis from L-Threonine

An alternative, greener approach for the synthesis of L-isoserine involves the enzymatic conversion of L-threonine using L-threonine deaminase.[10]

Causality: This biocatalytic method offers high specificity and operates under mild reaction conditions, which minimizes the formation of byproducts and simplifies purification. The enzyme specifically catalyzes the removal of the amino group from L-threonine, leading to the formation of L-isoserine.[10]

| Synthesis Method | Starting Material | Key Reagents/Enzyme | Advantages | Disadvantages |

| Chemical Synthesis | L-Asparagine | Sodium nitrite, Sodium hypochlorite | Good yield, well-established | Use of potentially hazardous reagents |

| Enzymatic Synthesis | L-Threonine | L-threonine deaminase | High specificity, mild conditions, environmentally friendly | Enzyme cost and stability can be a factor |

Applications in Drug Development and Peptide Synthesis

The unique structural features of this compound make it a valuable tool for medicinal chemists and drug developers.

Peptidomimetics and Enhanced Stability

Incorporating this compound into peptide backbones can significantly enhance their resistance to enzymatic degradation. The α-hydroxy-β-amino acid structure is not a natural substrate for many proteases, thus increasing the in vivo half-life of the peptide therapeutic.[3][10] This modification can lead to improved pharmacokinetic properties and therapeutic efficacy.[1][2]

Bioactive Peptides and Drug Candidates

This compound and its derivatives have shown promise as bioactive molecules themselves. For instance, derivatives of L-isoserine have been investigated as inhibitors of aminopeptidase N (APN/CD13), an enzyme overexpressed in many cancer cells and involved in tumor invasion and angiogenesis.[12][15][16] L-isoserine has also been shown to increase the expression of the glial GABA transporter (GAT3), suggesting its potential in neurological applications.[12] Furthermore, the isoseryl side-chain has been incorporated into antibiotics like butirosin to enhance their activity.[13]

Logical Relationship of this compound in Drug Discovery:

Caption: Role of this compound in enhancing peptide drug properties.

Chiral Building Block

L-isoserine serves as a versatile chiral building block for the synthesis of other complex molecules. Its stereochemistry can be used to control the three-dimensional structure of the target compound, which is critical for its biological activity.[10]

Analytical Methods for this compound

The accurate detection and quantification of this compound, particularly its enantiomers, are essential for both research and quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.[17]

Experimental Protocol: Chiral HPLC for this compound Enantiomers

This protocol is adapted from methods used for the separation of serine enantiomers and can be optimized for this compound.[17][18]

-

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: A chiral stationary phase (CSP) column, such as a crown-ether based column, is recommended for direct enantiomeric separation.[17]

-

Mobile Phase: A typical mobile phase would be a mixture of an organic solvent (e.g., methanol) and an acidic aqueous solution (e.g., perchloric acid in water). The exact ratio should be optimized for baseline separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C) for reproducible results.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a more sensitive method like mass spectrometry (LC-MS).[17]

-

-

Pre-column Derivatization (for indirect chiral separation):

-

React the this compound sample with a chiral derivatizing agent (e.g., o-phthalaldehyde (OPA) and a chiral thiol like N-acetyl-L-cysteine) to form diastereomers.[18]

-

These diastereomers can then be separated on a standard reversed-phase C18 column.

-

Self-Validation: The method's specificity can be validated by spiking the sample with pure L- and D-isoserine standards to confirm the retention times of each enantiomer. The linearity, accuracy, and precision of the method should be established using a calibration curve prepared with known concentrations of the standards.

Workflow for Analytical Detection of this compound:

References

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. CAS 632-12-2: this compound | CymitQuimica [cymitquimica.com]

- 8. CAS 565-71-9: this compound | CymitQuimica [cymitquimica.com]

- 9. Page loading... [wap.guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound | C3H7NO3 | CID 11267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. L-Isoserine | 632-13-3 [chemicalbook.com]

- 13. tandfonline.com [tandfonline.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. | Sigma-Aldrich [merckmillipore.com]

- 17. benchchem.com [benchchem.com]

- 18. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Isoserine: A Technical Whitepaper on its Latent Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract